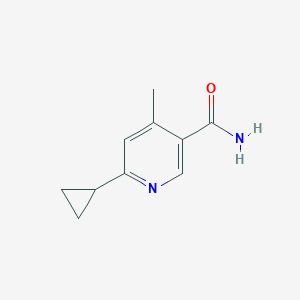

6-Cyclopropyl-4-methylnicotinamide

Description

6-Cyclopropyl-4-methylnicotinamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of nicotinamide, which is a form of vitamin B3

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-cyclopropyl-4-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H12N2O/c1-6-4-9(7-2-3-7)12-5-8(6)10(11)13/h4-5,7H,2-3H2,1H3,(H2,11,13) |

InChI Key |

SYEHGSCQNKXDHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4-methylnicotinamide typically involves the reaction of 6-methylnicotinic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Esterification: 6-methylnicotinic acid is reacted with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester.

Amidation: The ester is then reacted with cyclopropylamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4-methylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

6-Cyclopropyl-4-methylnicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

6-Cyclopropyl-4-methylnicotinamide can be compared with other nicotinamide derivatives, such as:

Nicotinamide: A form of vitamin B3 with various biological activities.

6-Methylnicotinamide: A precursor in the synthesis of this compound.

Cyclopropylamine: A key reagent in the synthesis of the compound.

The uniqueness of this compound lies in its cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Biological Activity

6-Cyclopropyl-4-methylnicotinamide (CPMNA) is a derivative of nicotinamide with the molecular formula C10H12N2O. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The synthesis involves the reaction of 6-methylnicotinic acid with cyclopropylamine, utilizing controlled conditions to ensure product purity and yield.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 6-cyclopropyl-4-methylpyridine-3-carboxamide |

| InChI | InChI=1S/C10H12N2O/c1-6-4-9(7-2-3-7)12-5-8(6)10(11)13/h4-5,7H,2-3H2,1H3,(H2,11,13) |

| InChI Key | SYEHGSCQNKXDHV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)N)C2CC2 |

Antimicrobial Properties

Research indicates that CPMNA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, although specific pathways remain under investigation.

Anticancer Potential

Several studies have explored the anticancer properties of CPMNA. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound may exert its effects by inducing apoptosis and inhibiting key signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Activity : A study conducted on the efficacy of CPMNA against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties compared to standard antibiotics .

- Cancer Cell Line Studies : In a comparative analysis of CPMNA with other nicotinamide derivatives, it was found that CPMNA had a lower IC50 value (15 µM) against MCF-7 cells than its analogs, suggesting enhanced potency .

- Mechanistic Insights : Further investigations into the mechanism revealed that CPMNA may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell viability .

The biological activity of CPMNA is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : CPMNA may inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.

- Receptor Modulation : The compound is also believed to modulate receptor activity related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

CPMNA can be compared to other nicotinamide derivatives such as nicotinamide and 6-methylnicotinamide. Its unique cyclopropyl and methyl substituents contribute to its distinct biological profile.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| Nicotinamide | 64 | 25 |

| 6-Methylnicotinamide | 48 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.